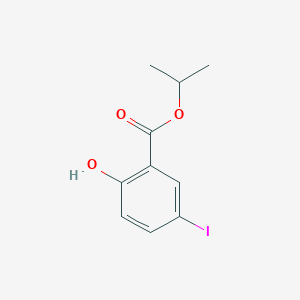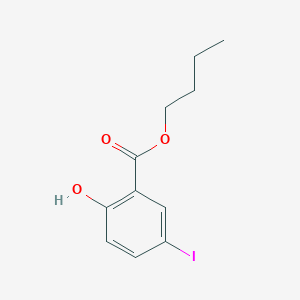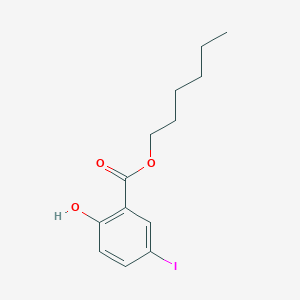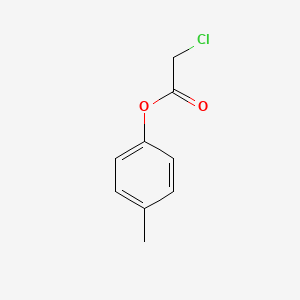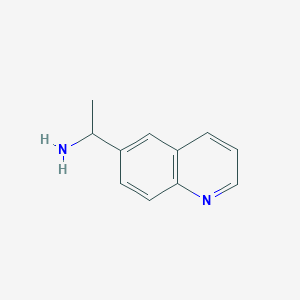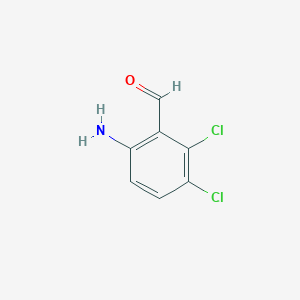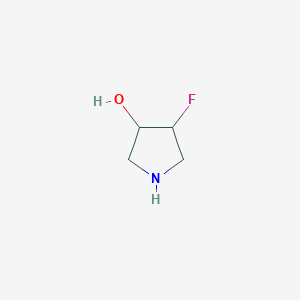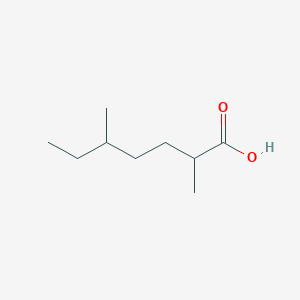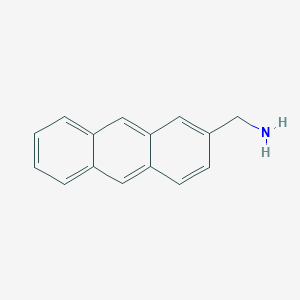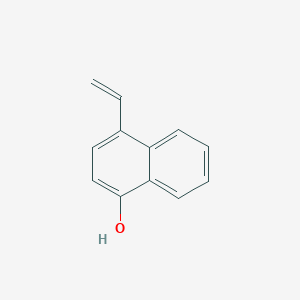
4-Vinyl-1-naphthol
Overview
Description
4-Vinyl-1-naphthol is a derivative of 1-naphthol . 1-Naphthol, or α-naphthol, is an organic compound with the formula C10H7OH. It is a fluorescent white solid . Naphthols are aromatic compounds derived from naphthalene, consisting of a hydroxyl (-OH) group attached to a naphthalene ring .
Synthesis Analysis
1-Naphthol is prepared by two main routes . In one method, naphthalene is nitrated to give 1-nitronaphthalene, which is hydrogenated to the amine followed by hydrolysis . Alternatively, naphthalene is hydrogenated to tetralin, which is oxidized to 1-tetralone, which undergoes dehydrogenation .Molecular Structure Analysis
The molecular structure of 1-naphthol has been studied systematically, especially how the type and position of a substituent influence the reactivity and properties . Some molecules could exhibit intramolecular O–H–O interactions . All the tested compounds are stable and the molecules with substituents in positions 4 and 8 are the least reactive .Chemical Reactions Analysis
1-Naphthol exhibits phenolic properties due to the hydroxyl group, making them reactive in various chemical reactions, including coupling and electrophilic aromatic substitution .Physical And Chemical Properties Analysis
1-Naphthol is a fluorescent white solid . It exhibits phenolic properties due to the hydroxyl group .Scientific Research Applications
Iridium-Catalyzed Reactions
Iridium-catalyzed reactions of 1-naphthols, including derivatives like 4-Vinyl-1-naphthol, have been studied for the selective synthesis of 8-vinyl-1-naphthol derivatives. This process involves the cleavage of the C–H bond at the peri-position, utilizing a catalyst system (Nishinaka et al., 2001).
Polymer-Based Catalysis
Poly(4-vinylpyridinium butane sulfonic acid) hydrogen sulfate, a related compound to 4-Vinyl-1-naphthol, has been used as an efficient catalyst in the preparation of 1-amidoalkyl-2-naphthols. This catalyst system demonstrates advantages like reusability and eco-friendly conditions (Kiasat et al., 2013).
Molecularly Imprinted Polymer Sensors
Molecularly imprinted polymer-based sensors using 4-Vinyl-1-naphthol derivatives have been developed for the preconcentration and determination of 1-naphthol. These sensors show rapid rebinding, high recovery, and are reusable, making them suitable for the detection of naphthol in water environments (Ilktaç et al., 2016).
Chiral Separation Applications
Molecularly imprinted polymers (MIPs) using 4-vinylpyridine, a structural analog to 4-Vinyl-1-naphthol, have been used for chiral separation of bi-naphthyl compounds. These polymers exhibit high chiral recognition and can be used for the separation of various enantiomers (Luo et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
1-Naphthol has been used as precursors in the dye, perfume, insecticide, and pharmaceutical industries . It has been used in developing efficient multifunctional material systems (MFMS) by using various composite materials, owing to their useful properties and good stability . This study provided a new scope of 1-naphthols applicability by using them as anti-corrosion materials and as very good materials for NLO devices due to the high stability of the aromatic structure coupled with polarity given by the substituents .
properties
IUPAC Name |
4-ethenylnaphthalen-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c1-2-9-7-8-12(13)11-6-4-3-5-10(9)11/h2-8,13H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGIDSCWIJPQMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C2=CC=CC=C12)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Vinyl-1-naphthol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



